molecular formula C17H20N2OS B2971109 N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)thiophene-2-carboxamide CAS No. 946280-80-4

N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)thiophene-2-carboxamide

Cat. No. B2971109
CAS RN: 946280-80-4
M. Wt: 300.42
InChI Key: QPUWTJNCUJNVKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)thiophene-2-carboxamide” is a chemical compound with the CAS Number: 1119450-30-4 . It has a molecular weight of 303.45 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C18H29N3O/c1-20-8-2-4-17-14-16 (5-6-18 (17)20)15-19-7-3-9-21-10-12-22-13-11-21/h5-6,14,19H,2-4,7-13,15H2,1H3 . This code provides a detailed description of the molecule’s structure.

Scientific Research Applications

Antimicrobial and Antitumor Applications

Studies have shown that derivatives of tetrahydroquinoline and thiophene possess significant antimicrobial and antitumor properties. For instance, tetrahydroquinoline derivatives have been synthesized and evaluated for antineoplastic activity against L1210 leukemia in mice, showing promising results (Liu et al., 1995). Similarly, thiophene derivatives have been identified as potent inhibitors of Mycobacterium tuberculosis, providing a potential pathway for new antitubercular agents (Marvadi et al., 2020).

Photostabilization of Materials

Research on thiophene derivatives has also extended to their application in photostabilization. For example, new thiophenes have been synthesized and demonstrated effectiveness in reducing the photodegradation of poly(vinyl chloride) (PVC), indicating their utility in extending the life of PVC materials (Balakit et al., 2015).

Fluorescent Dipoles

Tetrahydroquinoline and thiophene-ethynyl compounds have been explored for their fluorescence properties, making them candidates for applications in sensing and molecular imaging. These compounds exhibit cross-conjugated systems that enable them to function as fluorescent dipoles (Smeyanov et al., 2017).

Polymerization Catalysts

Additionally, tetrahydroquinoline and thiophene-based compounds have been utilized in the development of catalysts for polymerization processes. For instance, thiophene-fused and tetrahydroquinoline-linked cyclopentadienyl ligands have shown high catalytic activities in ethylene/α-olefin copolymerization, highlighting their potential in the creation of new polymeric materials (Park et al., 2010).

Safety and Hazards

The compound is labeled as an irritant . For more detailed safety information, please refer to the Material Safety Data Sheet (MSDS) provided by the supplier .

Future Directions

The tetrahydroquinoline scaffold has garnered a lot of attention in the scientific community due to its diverse biological activities . This has resulted in the development of novel tetrahydroquinoline analogs with potent biological activity . Therefore, it can be expected that more research will be conducted on this compound and its derivatives in the future.

properties

IUPAC Name

N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2OS/c1-19-10-2-4-14-12-13(6-7-15(14)19)8-9-18-17(20)16-5-3-11-21-16/h3,5-7,11-12H,2,4,8-10H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPUWTJNCUJNVKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC2=C1C=CC(=C2)CCNC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.